4-Vinylbenzyl chloride

概要

説明

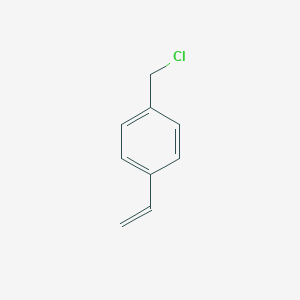

4-Vinylbenzyl chloride, also known as this compound, is an organic compound with the molecular formula C9H9Cl. It is a derivative of styrene, where a chloromethyl group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and versatility in various chemical reactions.

作用機序

4-Vinylbenzyl chloride, also known as 1-(Chloromethyl)-4-vinylbenzene or 1-(chloromethyl)-4-ethenylbenzene, is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups .

Target of Action

The primary targets of this compound are the monomers in various polymerization reactions . It is used as a reactive building block to synthesize different types of polymers .

Mode of Action

This compound interacts with its targets (monomers) through a process known as polymerization . This process involves the reaction of the vinyl and benzylic chloride functional groups of this compound with the monomers, leading to the formation of polymers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway . The resulting polymers have excellent thermal stability, chemical resistance, and good film-forming properties .

Pharmacokinetics

It is known that the compound is a colorless liquid that is typically stored with a stabilizer to suppress polymerization . This suggests that the compound may have low bioavailability due to its chemical stability.

Result of Action

The primary result of this compound’s action is the formation of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . These polymers are commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of a stabilizer . For instance, the compound is typically stored with a stabilizer to suppress polymerization , suggesting that the absence of a stabilizer could lead to premature polymerization. Furthermore, the compound’s efficacy in polymerization reactions may be influenced by the temperature, as these reactions are often heat-dependent .

生化学分析

Biochemical Properties

It is known that this compound is used in the production of chloromethylated polystyrene

Cellular Effects

It is known that the incorporation of 4-Vinylbenzyl chloride contributes to the formation of a porous structure and specific surface area which facilitate efficient electrolyte ion diffusion and provide ample sites for charge storage, leading to enhanced electrochemical performance .

Molecular Mechanism

It is known that this compound is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . These functional groups may interact with other molecules in a variety of ways, potentially influencing gene expression, enzyme activity, and other biochemical processes.

Temporal Effects in Laboratory Settings

It is known that this compound is typically stored with a stabilizer to suppress polymerization . This suggests that it may degrade over time if not properly stored.

準備方法

Synthetic Routes and Reaction Conditions: 4-Vinylbenzyl chloride can be synthesized through several methods. One common approach involves the chloromethylation of styrene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0-5°C to prevent polymerization of the vinyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and minimizing by-products .

化学反応の分析

Types of Reactions: 4-Vinylbenzyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Polymerization: The vinyl group can undergo free radical polymerization to form polymers and copolymers.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or reduced to form hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles are commonly used.

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Substitution: Products include benzyl amines, benzyl ethers, and benzyl thioethers.

Polymerization: Polymers and copolymers with various applications in materials science.

Oxidation: Benzaldehyde derivatives.

科学的研究の応用

4-Vinylbenzyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Utilized in drug delivery systems and the development of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals, coatings, and adhesives.

類似化合物との比較

1-(Bromomethyl)-4-vinylbenzene: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity.

1-(Chloromethyl)-4-ethylbenzene: Lacks the vinyl group, resulting in different chemical behavior.

4-Vinylbenzyl alcohol: Contains a hydroxyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness: 4-Vinylbenzyl chloride is unique due to the combination of the chloromethyl and vinyl groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both substitution and polymerization reactions makes it a valuable compound in multiple fields of research and industry .

生物活性

4-Vinylbenzyl chloride (VBC) is a vinyl monomer characterized by its reactive vinyl group and a benzyl chloride moiety. This compound is primarily utilized in polymer chemistry for the synthesis of various functional polymers, including resins and coatings. Its biological activity, while less explored than its chemical applications, is significant due to its potential interactions with biological systems, particularly in the context of polymeric materials used in biomedical applications.

- Chemical Structure : this compound has the formula C₉H₉Cl and a molecular weight of 152.62 g/mol.

- Physical State : It is typically encountered as a colorless to pale yellow liquid.

- Reactivity : The compound is known for its ability to undergo radical polymerization, making it a versatile building block in creating copolymers with various functionalities.

Biological Applications

This compound has been studied for its role in the development of biomaterials and drug delivery systems. Some key applications include:

- Polymeric Drug Delivery Systems : VBC can be copolymerized with other monomers to create hydrophilic and biocompatible polymers that facilitate drug encapsulation and controlled release. For instance, research indicates that copolymers containing VBC exhibit improved loading capacities for hydrophobic drugs due to enhanced structural properties .

- Antifouling Coatings : The incorporation of VBC into polymeric coatings can impart antifouling properties, which are crucial for medical devices. These coatings reduce protein adsorption and cell adhesion, enhancing the biocompatibility of implants .

- Ion Exchange Resins : VBC is utilized in the synthesis of ion exchange resins, which are important in various biochemical applications, including purification processes and environmental monitoring .

Case Studies

- Copolymers for Drug Delivery : A study demonstrated that copolymers formed from VBC and other vinyl monomers could encapsulate anticancer drugs effectively. The resulting polymeric micelles showed sustained release profiles and enhanced therapeutic efficacy in vitro .

- Antifouling Properties : Research on polymeric coatings incorporating VBC revealed significant reductions in bacterial adhesion compared to unmodified surfaces. This property is particularly beneficial for catheters and other medical devices where biofilm formation poses serious risks .

- Environmental Applications : VBC-based ion exchange resins have been developed for the selective extraction of heavy metals from wastewater. These resins demonstrated high capacity and selectivity, showcasing the environmental utility of VBC-derived materials .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Toxicity Assessments : While VBC itself has not been extensively studied for acute toxicity, its derivatives have shown varying degrees of cytotoxicity depending on their structure and application context. For instance, certain copolymers exhibited low toxicity towards mammalian cells while maintaining effective drug delivery capabilities .

- Biocompatibility Studies : The biocompatibility of VBC-containing polymers has been evaluated using various assays. Results indicate that modifications to the polymer structure can significantly enhance biocompatibility, making these materials suitable for biomedical applications .

Data Table

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Molecular Formula | C₉H₉Cl |

| Molecular Weight | 152.62 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Applications | Drug delivery systems, antifouling coatings, ion exchange resins |

| Biocompatibility | Enhanced through copolymerization; low toxicity observed |

| Environmental Use | Effective in heavy metal extraction from wastewater |

特性

IUPAC Name |

1-(chloromethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZHXNCATOYMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29296-32-0 | |

| Record name | Poly(4-Vinylbenzyl chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29296-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061808 | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1592-20-7 | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Vinylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-VINYLBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJL4OJ6BS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Vinylbenzyl chloride?

A1: The molecular formula of this compound is C9H9Cl, and its molecular weight is 152.62 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, this compound is commonly characterized using techniques like 1H NMR and 13C NMR to confirm its structure and purity. [] Additionally, FTIR is often employed to identify characteristic functional groups, and XPS can be used to analyze the elemental composition of materials containing this compound. [, ]

Q3: What are the typical applications of this compound in material science?

A3: this compound serves as a key building block in synthesizing various polymers, particularly those with tailored functionality. It's widely used in preparing polystyrene-based copolymers, [, ] cross-linked polymer microspheres, [, ] and polyHIPEs (High Internal Phase Emulsion polymers). [, ]

Q4: How does the presence of this compound influence the properties of PolyHIPE materials?

A4: Research indicates that increasing the concentration of this compound in the synthesis of DVB-VBC PolyHIPEs leads to a decrease in cell size. This phenomenon is attributed to the adsorption of this compound at the emulsion interface, lowering the interfacial tension and resulting in smaller droplet sizes. []

Q5: How does this compound contribute to the creation of "smart" nanofibers?

A5: this compound plays a crucial role in developing solvent-resistant nanofibers with thermal sensitivity. It's used as a monomer in the synthesis of block copolymers, which are then electrospun into nanofibers. The chloride group on the this compound unit allows for further modification through "click chemistry," enabling the attachment of thermal-responsive polymer brushes like PNIPAM. These brushes impart the nanofibers with switchable hydrophobicity in response to temperature changes. []

Q6: Can you explain the use of this compound in creating catalytic materials?

A6: this compound is instrumental in synthesizing porous polymer supports for immobilizing catalysts. For example, polyHIPE materials with high chloromethyl group content (derived from this compound) have been successfully used to immobilize tris(2-aminoethyl)amine, enabling efficient scavenging of acid chlorides from solutions. []

Q7: How does the structure of this compound lend itself to diverse applications?

A7: The presence of both a reactive chlorine atom and a polymerizable vinyl group in this compound makes it incredibly versatile. The chlorine atom readily participates in nucleophilic substitution reactions, allowing for the introduction of various functionalities like amines, [] hydroxyl groups, [] and quaternary ammonium salts. [, ] Simultaneously, the vinyl group enables its incorporation into polymer chains through various polymerization techniques. [, , ]

Q8: Is there any information available on the stability of this compound-based materials?

A8: Research highlights that the stability of this compound-derived polymers is influenced by various factors, including the nature of the incorporated functional groups and the polymerization technique employed. For instance, hydrophilic poly(4-vinylbenzyl alkylimidazolium chloride) homopolymers were found to be thermally less stable than their hydrophobic counterparts, highlighting the impact of side chain hydrophilicity on thermal degradation. []

Q9: What safety considerations are associated with handling this compound?

A9: As a reactive chemical, this compound requires careful handling. While specific SHE regulations aren't detailed in the provided research, standard laboratory safety protocols, including appropriate personal protective equipment and proper ventilation, should always be followed.

Q10: What is the known environmental impact of this compound and its derivatives?

A10: While the provided research doesn't explicitly address the environmental impact, it's essential to consider the potential ecotoxicological effects of this compound and its derivatives. Research on biodegradability and strategies for recycling and waste management of these materials is crucial to mitigate potential negative environmental consequences.

Q11: What analytical techniques are commonly employed to characterize this compound-based materials?

A11: Numerous analytical techniques are employed to characterize this compound-derived materials, reflecting the diversity of its applications. SEM and TEM are frequently used to investigate material morphology, [, ] while nitrogen adsorption/desorption techniques are helpful in determining porosity. [] Additionally, ISEC (Inverse Steric Exclusion Chromatography) provides insights into wet microporosity. []

Q12: What resources are crucial for advancing research on this compound?

A12: Continued research on this compound requires access to advanced synthesis and characterization tools. This includes instruments for controlled polymerization techniques like ATRP (Atom Transfer Radical Polymerization) [, ] and RAFT (Reversible Addition-Fragmentation Chain Transfer polymerization). [, , ] Additionally, computational chemistry tools for modeling and simulating the behavior of this compound-based systems are valuable for predicting material properties and guiding experimental design.

Q13: How does research on this compound intersect with various scientific disciplines?

A13: Research on this compound bridges several scientific fields, including polymer chemistry, material science, surface science, and catalysis. For example, its use in developing functionalized surfaces for applications like photoinduced metallization [] and antibacterial coatings [, ] demonstrates its interdisciplinary nature.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。